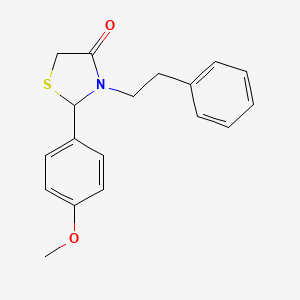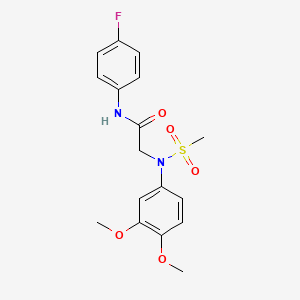
2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dione, also known as Naphthylisoindoline, is a natural product that has gained significant attention in scientific research due to its potential pharmacological properties. This molecule is a member of the naphthylisoquinoline family, which is a class of natural products that has been isolated from various plant species. The unique structural features of naphthylisoindoline make it an attractive target for drug discovery and development.
作用机制
The mechanism of action of 2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dionendoline is not yet fully understood. However, studies have suggested that it may act by inhibiting various cellular processes that are essential for the growth and survival of cancer cells. For example, it has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication. This inhibition can lead to DNA damage and cell death. Additionally, 2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dionendoline has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dionendoline has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that it can induce cell cycle arrest, inhibit angiogenesis, and modulate the immune system. Additionally, it has been shown to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of 2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dionendoline is its potency against cancer cells. This makes it an attractive candidate for cancer treatment. Additionally, its anti-inflammatory and anti-viral activities make it a potential therapeutic agent for a variety of diseases. However, one of the limitations of 2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dionendoline is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dionendoline. One area of interest is the development of more efficient synthesis methods that can yield higher yields of the compound. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dionendoline. This will help to identify potential targets for drug development. Furthermore, studies are needed to investigate the potential toxicity of 2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dionendoline and its metabolites in vivo. Finally, research is needed to explore the potential use of 2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dionendoline in combination with other drugs for the treatment of various diseases.
合成方法
The synthesis of 2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dionendoline can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 1-naphthylamine with succinic anhydride in the presence of a catalyst such as pyridine. This reaction results in the formation of 2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dione. Other methods include the use of different starting materials and reaction conditions.
科学研究应用
2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dionendoline has been the subject of numerous scientific studies due to its potential pharmacological properties. Some of the most promising areas of research include its anti-cancer, anti-inflammatory, and anti-viral activities. Studies have shown that 2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dionendoline exhibits potent cytotoxicity against cancer cells, making it a potential candidate for cancer treatment. Additionally, it has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, 2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dionendoline has demonstrated significant activity against various viruses, including HIV and herpes simplex virus.
属性
IUPAC Name |
2-naphthalen-1-yl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c20-17-14-9-3-4-10-15(14)18(21)19(17)16-11-5-7-12-6-1-2-8-13(12)16/h1-2,5-8,11,14-15H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZINMLPIDKXZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-chlorophenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5137315.png)
![(2-aminoethyl){2-[4-(benzyloxy)phenoxy]ethyl}amine](/img/structure/B5137319.png)
![5-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2,4-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5137320.png)
![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5137326.png)


![4,4'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-2,1-phenylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5137342.png)
![N-[4-(benzoylamino)phenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5137347.png)
![2-chloro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5137356.png)

![N~2~-acetyl-N~1~-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-L-alaninamide](/img/structure/B5137362.png)

![N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5137380.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B5137381.png)
